Cas no 832-69-9 (1-Methylphenanthrene)

1-Methylphenanthrene structure
1-Methylphenanthrene structure
商品名:1-Methylphenanthrene
CAS番号:832-69-9
MF:C15H12
メガワット:192.255784034729
CID:724359
PubChem ID:13257

1-Methylphenanthrene 化学的及び物理的性質

名前と識別子

    • Phenanthrene, 1-methyl-
    • 1-Methylphenanthrene
    • 1-Methylphenanthrene Solution
    • 1-methyl-phenanthren
    • 1-methylphenathrene
    • PHENANTHRENE,1-METHYL
    • NSC 146583
    • 1-Methylphenanthrene (ACI)
    • 44IY90KLCE
    • DTXSID6025648
    • CHEMBL3561957
    • 1-Methyl phenanthrene
    • CCRIS 5481
    • C19457
    • BRN 1861851
    • 832-69-9
    • Tox21_303752
    • 1-METHYLPHENANTHRENE [IARC]
    • Phenanthrene, 1methyl
    • HS-3184
    • Q27116596
    • NSC146583
    • 1-METHYLPHENANTHRENE (IARC)
    • NCGC00356988-01
    • METHYL PHENANTHRENE, 1-
    • NSC-146583
    • DTXCID105648
    • UNII-44IY90KLCE
    • 1-Methylphenanthrene 10 microg/mL in Cyclohexane
    • 1-methyl-phenanthrene
    • 1-Methylphenanthrene 10 microg/mL in Acetonitrile
    • CHEBI:35860
    • CAS-832-69-9
    • AB-131/40897136
    • DB-056704
    • EINECS 212-622-1
    • AKOS006275679
    • NS00007467
    • インチ: 1S/C15H12/c1-11-5-4-8-15-13(11)10-9-12-6-2-3-7-14(12)15/h2-10H,1H3
    • InChIKey: DOWJXOHBNXRUOD-UHFFFAOYSA-N
    • ほほえんだ: C1C=C2C=CC3C(C)=CC=CC=3C2=CC=1

計算された属性

  • せいみつぶんしりょう: 192.09400
  • どういたいしつりょう: 192.093900383g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 15
  • 回転可能化学結合数: 0
  • 複雑さ: 220
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 0Ų
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: よくじょうけっしょう
  • 密度みつど: 1.105±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 195 ºC
  • ふってん: 353.25°C (rough estimate)
  • フラッシュポイント: 157.5±12.8 °C
  • 屈折率: 1.6031 (estimate)
  • ようかいど: Insuluble (2.7E-4 g/L) (25 ºC),
  • PSA: 0.00000
  • LogP: 4.30140
  • じょうきあつ: 0.0±0.4 mmHg at 25°C

1-Methylphenanthrene セキュリティ情報

1-Methylphenanthrene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M325415-500mg
1-Methylphenanthrene
832-69-9
500mg
$ 1777.00 2023-09-07
A2B Chem LLC
AH49577-100mg
1-METHYLPHENANTHRENE
832-69-9 99.50%
100mg
$431.00 2023-12-30
TRC
M325415-50mg
1-Methylphenanthrene
832-69-9
50mg
$ 230.00 2023-09-07
A2B Chem LLC
AH49577-10mg
1-METHYLPHENANTHRENE
832-69-9
10mg
$170.00 2024-04-19
1PlusChem
1P00G2ZT-10mg
1-METHYLPHENANTHRENE
832-69-9
10mg
$157.00 2024-04-21

1-Methylphenanthrene 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Iodine ,  Oxygen Solvents: Cyclohexane
リファレンス
Systematic investigations on fused π-system compounds of seven benzene rings prepared by photocyclization of diphenanthrylethenes
Fujino, Shota; et al, Photochemical & Photobiological Sciences, 2017, 16(6), 925-934

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Phosphinic acid ,  Sodium nitrite Solvents: Water ;  rt → 0 °C; 48 h, 5 °C
1.2 Reagents: Water
リファレンス
Synthesis of alkylphenanthrenes from naphthylalkylidenemalonodinitriles. A route to 1-methyl-, 2-methyl-, and 1,2-dimethylphenanthrene
Krasodomski, Wojciech; et al, Tetrahedron, 2003, 59(30), 5677-5683

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Iodine ,  Oxygen Solvents: Cyclohexane
リファレンス
Photochemical synthesis and photophysical properties of coumarins bearing extended polyaromatic rings studied by emission and transient absorption measurements
Yamaji, Minoru; et al, Photochemical & Photobiological Sciences, 2017, 16(4), 555-563

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Iodine ,  Oxygen Solvents: Cyclohexane
リファレンス
Photocyclization of stilbenes and related molecules
Mallory, Frank B.; et al, Organic Reactions (Hoboken, 1984, 30,

ごうせいかいろ 5

はんのうじょうけん
リファレンス
Cyclization-rearrangement of alkylstyrenes. 2. Applications to the synthesis of some naphthalene and phenanthrene derivatives
Condon, Francis E.; et al, Journal of Organic Chemistry, 1980, 45(10), 2009-10

ごうせいかいろ 6

はんのうじょうけん
1.1 Solvents: Mesitylene
リファレンス
Synthesis of 2-(1-hydroxy-2-phenylethyl)cyclohexanone and derivatives thereof. A new synthesis of 1,8-dimethylphenanthrene
Wysocka, W.; et al, Synthesis, 1977, (4), 261-3

ごうせいかいろ 7

はんのうじょうけん
リファレンス
Aromatic hydrocarbons. XVII. Synthesis of phenanthrenes
Skvarchenko, V. R.; et al, Zhurnal Obshchei Khimii, 1961, 31, 383-7

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  Tris(2-furyl)phosphine Solvents: Dimethyl sulfoxide ;  rt; 12 h, 130 °C
リファレンス
One-Pot Three-Component Synthesis of Phenanthrenes via Palladium-Catalyzed Catellani and Retro-Diels-Alder Reactions
Hao, Tianxin; et al, Journal of Organic Chemistry, 2023, 88(15), 10426-10433

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Tricyclohexylphosphine ,  Palladium diacetate Solvents: 1,4-Dioxane ;  18 h, 130 °C
リファレンス
Regioselective Synthesis of Polycyclic and Heptagon-embedded Aromatic Compounds through a Versatile π-Extension of Aryl Halides
Fu, Wai Chung ; et al, Angewandte Chemie, 2017, 56(25), 7166-7170

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Iodine Solvents: Cyclohexane ;  6 min, rt
リファレンス
Efficient synthetic photocyclization for phenacenes using a continuous flow reactor
Okamoto, Hideki; et al, Chemistry Letters, 2014, 43(7), 994-996

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Dimethylformamide ;  10 h, 105 °C
リファレンス
A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction
Zhong, Yue; et al, Beilstein Journal of Organic Chemistry, 2019, 15, 291-298

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Sodium acetate Catalysts: Palladium diacetate Solvents: Dimethylformamide ;  24 h, 140 °C
リファレンス
Base/Solvent Controlled Divergent Synthesis of Norbornane-Fused Dihydrophenanthrenes and Triphenylenes via Palladium Catalyst
Dehghan, Maryam ; et al, Organic Letters, 2023, 25(41), 7486-7490

ごうせいかいろ 13

はんのうじょうけん
1.1 Catalysts: Palladium
リファレンス
Phenanthrene derivatives. IX. 1-Alkyl-1-hydroxy-tetrahydrophenanthrenes and related compounds
Bachmann, W. E.; et al, Journal of the American Chemical Society, 1938, 60, 624-7

ごうせいかいろ 14

はんのうじょうけん
1.1 Solvents: Cyclohexane
リファレンス
Photocyclization of stilbenes and related molecules
Mallory, Frank B.; et al, Organic Reactions (Hoboken, 1984, 30,

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Formic acid ,  Triethylamine ,  Triphenylphosphine Catalysts: Palladium diacetate Solvents: Dimethylformamide ;  30 min, 60 - 70 °C; 70 °C → rt
1.2 Solvents: Water ;  rt
リファレンス
Regiospecific synthesis of alkylphenanthrenes using a combined directed ortho and remote metalation-Suzuki-Miyaura cross coupling strategy
Cai, Xiongwei; et al, Canadian Journal of Chemistry, 2004, 82(2), 195-205

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Sodium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylacetamide ;  2 h, 130 - 140 °C; cooled
1.2 Catalysts: Hydrochloric acid Solvents: Water ;  5 - 10 min, rt
リファレンス
Palladium-catalyzed intramolecular C-H activation: a synthetic approach towards polycyclic aromatic hydrocarbons
Paul, Sunanda; et al, Synlett, 2010, (10), 1463-1468

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Pivalic acid ,  Silver carbonate Catalysts: Diisopropyl sulfide ,  Palladium diacetate ;  8 h, 120 °C; 120 °C → rt
1.2 Reagents: Iodobenzene diacetate Solvents: 1,4-Dioxane ;  8 h, rt
リファレンス
Straightforward synthesis of phenanthrenes from styrenes and arenes
Li, Hu; et al, Chemical Communications (Cambridge, 2012, 48(56), 7028-7030

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Chloroform ,  Water ;  rt; 1 h, 65 °C
2.1 Reagents: Iodine ,  Oxygen Solvents: Cyclohexane
リファレンス
Systematic investigations on fused π-system compounds of seven benzene rings prepared by photocyclization of diphenanthrylethenes
Fujino, Shota; et al, Photochemical & Photobiological Sciences, 2017, 16(6), 925-934

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Chloroform ,  Water ;  rt; 1 h, 65 °C
2.1 Reagents: Iodine ,  Oxygen Solvents: Cyclohexane
リファレンス
Photochemical synthesis and photophysical properties of coumarins bearing extended polyaromatic rings studied by emission and transient absorption measurements
Yamaji, Minoru; et al, Photochemical & Photobiological Sciences, 2017, 16(4), 555-563

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Cesium carbonate ,  Tetrabutylammonium chloride Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Dimethylformamide ;  rt; 1.5 - 2 h, 85 - 90 °C
リファレンス
Synthesis of phenanthrene and alkyl phenanthrenes by palladium(0)-catalyzed pericyclic reactions
Jana, Rathin; et al, Synthesis, 2010, (12), 2092-2100

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Cesium fluoride Solvents: Acetonitrile ;  12 h, 50 °C
リファレンス
Construction of Phenanthrenes and Chrysenes from β-Bromovinylarenes via Aryne Diels-Alder Reaction/Aromatization
Singh, Vikram; et al, Journal of Organic Chemistry, 2019, 84(21), 14161-14167

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Lithium tert-butoxide ,  Oxygen Catalysts: Pivalic acid ,  Palladium diacetate ,  Tris(2-furyl)phosphine Solvents: Dimethylacetamide ;  15 min, rt; 12 h, 120 °C
リファレンス
Palladium-Catalyzed Sequential Vinyl C-H Activation/Dual Decarboxylation: Regioselective Synthesis of Phenanthrenes and Cyclohepta[1,2,3-de]naphthalenes
Jiang, Guomin; et al, Organic Letters, 2021, 23(24), 9398-9402

1-Methylphenanthrene Raw materials

1-Methylphenanthrene Preparation Products

1-Methylphenanthrene 関連文献

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